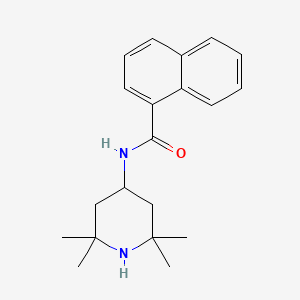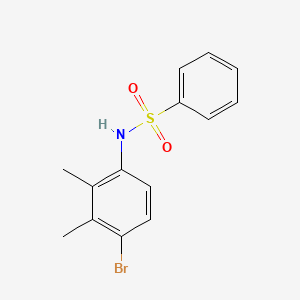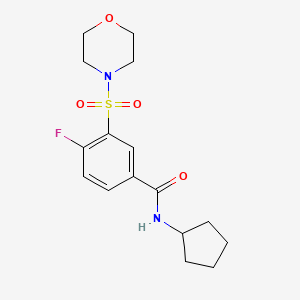
N-cyclopentyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-cyclopentyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, often involves multiple steps, including the formation of intermediate compounds, catalytic reduction, and reactions with morpholine. These processes can involve interactions and transformations of different chemical groups, leading to the final benzamide product (Donskaya et al., 2004).
Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been analyzed through techniques such as X-ray crystallography. These analyses reveal the conformation, bonding patterns, and geometric arrangements of the atoms within the compound, contributing to the understanding of its chemical behavior and interactions (Pang et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving benzamide derivatives can include interactions with various reagents, leading to the synthesis of fluorogenic compounds or the formation of specific structures. These reactions are influenced by factors such as electron-withdrawing effects and the presence of different functional groups (Toyo’oka et al., 1989).
Physical Properties Analysis
The physical properties of compounds like N-cyclopentyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can be deduced from structural data, which includes molecular geometry and intermolecular interactions. These properties are crucial for understanding the compound’s stability, solubility, and crystalline form (Choi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with different chemical agents, define the compound's usability in various chemical reactions and processes. These properties depend on the functional groups present in the molecule and their respective electronic and steric effects (Patharia et al., 2020).
properties
IUPAC Name |
N-cyclopentyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c17-14-6-5-12(16(20)18-13-3-1-2-4-13)11-15(14)24(21,22)19-7-9-23-10-8-19/h5-6,11,13H,1-4,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNVMZBMIJZHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
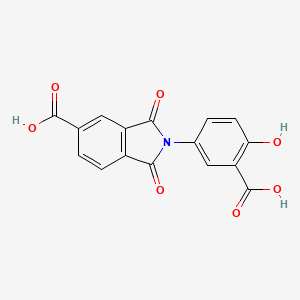
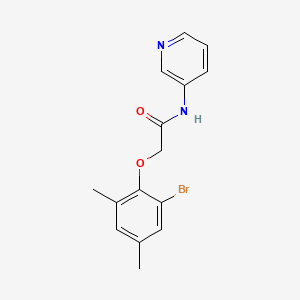
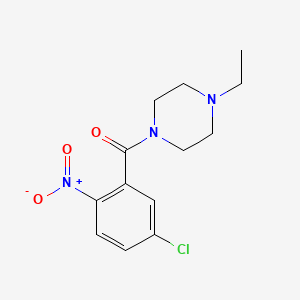

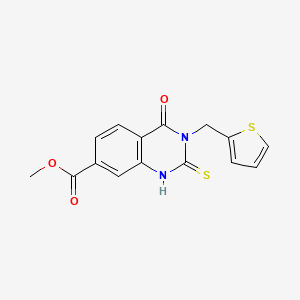


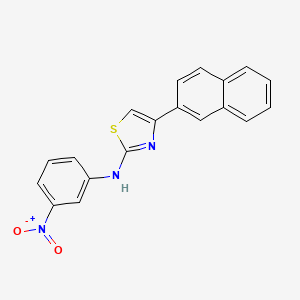
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
